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Compound Name: 3-Bromo-4-fluoropyridine

Cat. No.: B038431 Get Quote

Introduction: A Tale of Two Halogens on a Privileged
Scaffold
In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical

and agrochemical development, the pyridine scaffold remains a cornerstone of molecular

design. Its unique electronic properties and ability to engage in hydrogen bonding make it a

privileged structure in countless biologically active agents. The strategic placement of halogen

atoms onto this ring unlocks a powerful toolkit for synthetic chemists, enabling precise and

diverse molecular elaborations. 3-Bromo-4-fluoropyridine (CAS No. 116922-60-2) emerges

as a particularly compelling building block, offering two distinct and orthogonally reactive

halogen handles.[1][2] This guide provides an in-depth exploration of the synthetic utility of 3-
bromo-4-fluoropyridine, moving beyond mere procedural lists to explain the underlying

principles that govern its reactivity. We will delve into detailed, field-proven protocols for its

most critical transformations, empowering researchers to confidently integrate this versatile

reagent into their synthetic programs.

Table 1: Physicochemical Properties of 3-Bromo-4-fluoropyridine
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Property Value Reference

CAS Number 116922-60-2 [1]

Molecular Formula C₅H₃BrFN [1]

Molecular Weight 175.99 g/mol [1]

Appearance Liquid [1]

Density 1.718 g/mL at 25 °C [1]

Refractive Index n20/D 1.542 [1]

Core Reactivity Principles: A Duality of Function
The synthetic potential of 3-bromo-4-fluoropyridine is rooted in the differential reactivity of its

carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. Understanding this dichotomy is

paramount to designing successful synthetic strategies.

The C-Br Bond: The Cross-Coupling Workhorse: The bromine atom at the 3-position is the

primary site for transition-metal-catalyzed cross-coupling reactions. The C-Br bond has a

lower bond dissociation energy compared to the C-F bond, making it more susceptible to

oxidative addition to a low-valent metal center (e.g., Pd(0)), which is the initial and often rate-

determining step in catalytic cycles like those of Suzuki-Miyaura, Buchwald-Hartwig, and

Sonogashira couplings.[3] This allows for the selective formation of new carbon-carbon and

carbon-nitrogen bonds at the C-3 position while leaving the C-4 fluorine atom untouched.

The C-F Bond: The SNAr Target: The fluorine atom at the 4-position (para to the ring

nitrogen) is highly activated towards nucleophilic aromatic substitution (SNAr). The strong

electron-withdrawing nature of both the fluorine atom and the ring nitrogen makes the C-4

position electron-deficient and thus a prime target for nucleophilic attack. In the context of

SNAr on halo-pyridines, fluorine is an excellent leaving group, often being displaced more

readily than bromine or chlorine.[4] This regioselectivity is a powerful tool for introducing a

wide range of nucleophiles (amines, alkoxides, thiolates) specifically at the 4-position.

This dual reactivity allows for a modular and sequential approach to the synthesis of highly

decorated pyridine derivatives. One can first perform a cross-coupling reaction at the C-3
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position, followed by a nucleophilic substitution at the C-4 position, or vice versa, depending on

the desired target and the compatibility of the functional groups.

Reactivity Profile
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  C-Br bond at C3
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  C-F bond at C4
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Caption: Differentiated reactivity of 3-bromo-4-fluoropyridine.

Application & Protocols: From Theory to Practice
Palladium-Catalyzed Cross-Coupling Reactions at C-3
The C-Br bond at the 3-position is the preferred site for forming new C-C and C-N bonds via

palladium catalysis.

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-pyridine structures.

The choice of catalyst, ligand, and base is critical for achieving high yields, especially with

heteroaryl halides where catalyst poisoning by the pyridine nitrogen can be a concern.[5][6]

Protocol: Synthesis of 3-(4-methoxyphenyl)-4-fluoropyridine

This protocol is a representative procedure adapted from established methods for the Suzuki-

Miyaura coupling of bromopyridines.[5][7]
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Materials:

3-Bromo-4-fluoropyridine (1.0 mmol, 1.0 equiv)

4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

Toluene (4 mL) and Water (0.4 mL)

Schlenk flask or microwave vial, magnetic stir bar, condenser

Procedure:

To a dry Schlenk flask, add 3-bromo-4-fluoropyridine, 4-methoxyphenylboronic acid,

Pd(OAc)₂, SPhos, and K₃PO₄.

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

Add the degassed toluene and water via syringe.

Heat the mixture to 100-110 °C with vigorous stirring for 12-18 hours, or until TLC/LC-MS

analysis indicates complete consumption of the starting material.

Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10

mL).

Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate

gradient) to yield the pure product.
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Suzuki-Miyaura Workflow

1. Add Reagents
(Substrate, Boronic Acid, Base, Catalyst, Ligand)

2. Inert Atmosphere
(Evacuate/Backfill Ar x3)

3. Add Solvents
(Degassed Toluene/H₂O)

4. Heat & Stir
(100-110 °C, 12-18h)

5. Monitor
(TLC / LC-MS)

6. Work-up
(Extraction & Wash)

7. Purify
(Column Chromatography)

Click to download full resolution via product page

Caption: General workflow for Suzuki-Miyaura coupling.

This reaction is a cornerstone for synthesizing arylamines, which are prevalent in

pharmaceuticals. The protocol requires an inert atmosphere to protect the Pd(0) catalyst and a

strong, non-nucleophilic base.[8][9]
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Protocol: Synthesis of N-benzyl-4-fluoropyridin-3-amine

This is a representative protocol based on procedures for similar bromopyridines.[8][10]

Materials:

3-Bromo-4-fluoropyridine (1.0 mmol, 1.0 equiv)

Benzylamine (1.2 mmol, 1.2 equiv)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.03 mmol, 3 mol%)

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

Anhydrous Toluene (5 mL)

Schlenk flask, magnetic stir bar, condenser

Procedure:

In a glovebox or under a stream of argon, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry

Schlenk flask.

Add toluene, followed by 3-bromo-4-fluoropyridine and then benzylamine.

Seal the flask and heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours.

Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride

(NH₄Cl).

Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate.
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Purify the residue by flash chromatography to obtain the desired product.

The Sonogashira coupling is the premier method for synthesizing aryl alkynes. It typically

employs a dual catalyst system of palladium and copper(I) iodide.[11][12]

Protocol: Synthesis of 3-((4-ethylphenyl)ethynyl)-4-fluoropyridine

This procedure is adapted from a Sonogashira coupling performed on a similar 3-fluoro-6-

bromopyridine derivative.[11]

Materials:

3-Bromo-4-fluoropyridine (1.0 mmol, 1.0 equiv)

1-Ethynyl-4-ethylbenzene (1.1 mmol, 1.1 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)

Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

Anhydrous Tetrahydrofuran (THF) (5 mL)

Schlenk flask, magnetic stir bar

Procedure:

To a Schlenk flask containing 3-bromo-4-fluoropyridine, add Pd(PPh₃)₄ and CuI.

Evacuate and backfill the flask with argon three times.

Add anhydrous THF and degassed triethylamine.

Add 1-ethynyl-4-ethylbenzene dropwise via syringe.

Stir the reaction at room temperature for 16-24 hours.
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Monitor for completion by TLC. Once finished, dilute the mixture with diethyl ether and

filter through a pad of Celite.

Concentrate the filtrate and purify the crude product by column chromatography to yield

the alkynylated pyridine.

Nucleophilic Aromatic Substitution (SNAr) at C-4
The C-4 position is activated for SNAr, with the fluoride atom serving as an excellent leaving

group. This allows for the introduction of O, N, and S-based nucleophiles.

Causality of Regioselectivity: Nucleophilic attack on the pyridine ring is favored at the positions

ortho (C2/C6) and para (C4) to the nitrogen atom. This is because the anionic intermediate

(Meisenheimer complex) formed upon attack at these positions allows for a resonance

structure where the negative charge is delocalized onto the electronegative nitrogen atom,

providing significant stabilization. Attack at the meta positions (C3/C5) does not allow for this

charge delocalization onto the nitrogen.[13] In 3-bromo-4-fluoropyridine, the C-4 position is

para to the nitrogen, making it highly susceptible to nucleophilic attack.

Protocol: Synthesis of 3-Bromo-4-(morpholino)pyridine

This protocol demonstrates the displacement of the fluoride with an amine nucleophile, a

common transformation in medicinal chemistry.

Materials:

3-Bromo-4-fluoropyridine (1.0 mmol, 1.0 equiv)

Morpholine (1.5 mmol, 1.5 equiv)

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

Dimethyl sulfoxide (DMSO) (3 mL)

Sealed reaction vial, magnetic stir bar

Procedure:
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To a reaction vial, add 3-bromo-4-fluoropyridine, morpholine, and potassium carbonate.

Add DMSO and seal the vial tightly.

Heat the mixture to 100-120 °C with stirring for 6-12 hours.

Monitor the reaction progress by LC-MS.

After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3

x 25 mL).

Combine the organic extracts, wash with water and then brine to remove residual DMSO.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting solid or oil by flash chromatography or recrystallization.

SNAr Mechanism at C4

3-Bromo-4-fluoropyridine
+ Nu⁻

Meisenheimer Complex
(Charge on N)

Attack at C4 3-Bromo-4-(Nu)pyridine
+ F⁻

Loss of F⁻

Click to download full resolution via product page

Caption: SNAr mechanism showing the stabilized intermediate.

Safety & Handling
3-Bromo-4-fluoropyridine is harmful if swallowed and causes skin and serious eye irritation.

[2] It should be handled in a well-ventilated fume hood with appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place

away from incompatible materials.
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Conclusion
3-Bromo-4-fluoropyridine is a powerful and versatile building block whose utility is derived

from the distinct and predictable reactivity of its two halogen substituents. The C-3 bromine

atom serves as a reliable handle for a suite of palladium-catalyzed cross-coupling reactions,

enabling the construction of C-C and C-N bonds. In contrast, the C-4 fluorine atom is primed for

regioselective nucleophilic aromatic substitution, allowing for the facile introduction of a diverse

range of heteroatom nucleophiles. By understanding the principles that govern this orthogonal

reactivity, researchers can strategically and efficiently construct complex, highly functionalized

pyridine derivatives, accelerating discovery in medicinal chemistry and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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